1,2,2-Tris(4-methoxyphenyl)ethan-1-one
Description
Contextual Significance within Aryl-Substituted Ketone Chemistry
Aryl-substituted ketones, or aryl ketones, are a class of organic compounds that feature a carbonyl group directly attached to at least one aromatic ring. This structural motif is of fundamental importance in organic chemistry due to its prevalence in a wide array of synthetic and naturally occurring molecules. The general structure of an aryl ketone can influence its reactivity; the aromatic ring can participate in electronic delocalization with the carbonyl group, affecting its electrophilicity and the reactivity of the adjacent carbons.
The presence of three 4-methoxyphenyl (B3050149) groups in 1,2,2-Tris(4-methoxyphenyl)ethan-1-one is significant. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can influence the electronic properties of the aromatic rings and, consequently, the reactivity of the entire molecule. In the context of aryl ketone chemistry, such substitutions can impact:
Reactivity of the Carbonyl Group: Electron-donating groups on the aryl ring can modulate the electrophilicity of the carbonyl carbon.
Reactions at the α-Carbon: The acidity of the protons on the carbon adjacent to the carbonyl group can be influenced by the electronic nature of the aryl substituents.
Spectroscopic Properties: The methoxy groups will have characteristic signals in NMR and IR spectroscopy, aiding in structural elucidation.
Overview of Structurally Related Organic Compounds and their Research Relevance
While specific research on This compound is sparse, the broader classes of compounds to which it belongs are subjects of extensive study. These include triarylethanes and other polysubstituted methoxyphenyl compounds.
Triarylethanes: Molecules containing a central ethane scaffold with three aryl substituents are investigated for a variety of applications. Their structural complexity allows for diverse three-dimensional arrangements, which can be exploited in materials science and medicinal chemistry. The specific stereochemistry and electronic properties of the aryl groups are critical to their function.
The table below summarizes some structurally related compounds and their areas of research.
| Compound Class | General Structure | Research Relevance |
| Aryl-Substituted Ketones | Ar-CO-R | Foundational building blocks in organic synthesis, intermediates in pharmaceutical production. |
| Triarylethanes | Ar₃C₂H₃ | Scaffolds for materials science, potential for biological activity based on 3D structure. |
| Methoxyphenyl Derivatives | C₆H₄(OCH₃)-R | Used in the synthesis of polymers, dyes, and pharmaceuticals; the methoxy group influences electronic properties and intermolecular interactions. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61161-13-5 |
|---|---|
Molecular Formula |
C23H22O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1,2,2-tris(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C23H22O4/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15,22H,1-3H3 |
InChI Key |
OOOPTCILLWEAOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,2 Tris 4 Methoxyphenyl Ethan 1 One
Direct Synthetic Approaches
Direct synthetic routes to 1,2,2-Tris(4-methoxyphenyl)ethan-1-one are centered on the targeted construction of the ethanone (B97240) backbone with the desired aryl substituents. These methods often involve the specific oxidation of a precursor molecule or the exploration of novel chemical pathways.
Oxidative Transformations of Precursor Ethenes
One plausible direct approach involves the oxidation of a corresponding ethene precursor, such as 1,1,2-tris(4-methoxyphenyl)ethene. This transformation would introduce the ketone functionality at the desired position.
Manganese(III) acetate (B1210297) is a versatile oxidizing agent in organic synthesis, known for its ability to mediate a variety of oxidative transformations, including the oxidation of alkenes. rsc.orgcore.ac.uk While a specific protocol for the oxidation of 1,1,2-tris(4-methoxyphenyl)ethene to this compound is not extensively documented, the general mechanism of manganese(III) acetate mediated oxidations suggests a feasible pathway. The reaction would likely proceed through the formation of a radical intermediate, which is then further oxidized to the target ketone.
The reaction conditions for such a transformation would be critical and would likely involve the use of manganese(III) acetate in a suitable solvent, such as acetic acid. The temperature and reaction time would need to be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.
Table 1: Hypothetical Reaction Parameters for Manganese(III) Acetate Oxidation
| Parameter | Proposed Condition |
| Starting Material | 1,1,2-Tris(4-methoxyphenyl)ethene |
| Oxidizing Agent | Manganese(III) Acetate (Mn(OAc)₃) |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
Exploration of Alternative Chemical Pathways for Direct Synthesis
Beyond the oxidation of ethenes, other direct synthetic strategies could be envisioned. These might include Friedel-Crafts type reactions or coupling reactions involving suitably functionalized precursors. For instance, a possible route could involve the acylation of a diarylmethane derivative with an appropriate acylating agent. However, such routes would require careful consideration of regioselectivity and the potential for competing side reactions.
Analogous Synthetic Strategies for Related Tris(aryl)ethane Derivatives
Insights into the synthesis of this compound can be gained by examining the synthetic methodologies for structurally similar tris(aryl)ethane derivatives. These analogous strategies provide a foundation of chemical principles that can be adapted for the target molecule.
Grignard Reactions in the Assembly of Aryl-Substituted Structures
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. wisc.eduadichemistry.com In the context of synthesizing tris(aryl)ethane structures, a Grignard reaction could be employed to introduce one of the aryl groups. For example, a diaryl ketone could be reacted with an arylmagnesium halide (a Grignard reagent) to form a tertiary alcohol, which could then be further transformed into the desired ethanone. masterorganicchemistry.comyoutube.com
The general reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. libretexts.org The resulting alkoxide is then protonated in a subsequent workup step to yield the alcohol.
Table 2: General Scheme for Grignard Reaction in Tris(aryl)ethane Synthesis
| Step | Description | Reactants | Product |
| 1 | Grignard Reagent Formation | Aryl Halide, Magnesium | Arylmagnesium Halide |
| 2 | Nucleophilic Addition | Diaryl Ketone, Arylmagnesium Halide | Tertiary Alkoxide |
| 3 | Acidic Workup | Tertiary Alkoxide, Acid (e.g., H₃O⁺) | Tertiary Alcohol |
Condensation and Alkylation Approaches for Phenolic Analogues
The synthesis of phenolic analogues, such as 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), provides valuable insights into condensation and alkylation strategies for constructing tris(aryl)ethane frameworks. chemicalbook.comchemicalbook.com A common method for the synthesis of THPE involves the acid-catalyzed condensation of phenol (B47542) with 4-hydroxyacetophenone. chemicalbook.comwipo.int
In a typical procedure, phenol is reacted with 4-hydroxyacetophenone in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, often with a promoter like zinc chloride. chemicalbook.comgoogle.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where the protonated ketone acts as the electrophile and attacks the electron-rich phenol rings.
Table 3: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Yield |
| Phenol | 4-Hydroxyacetophenone | Zinc Chloride, Hydrochloric Acid | 1,1,1-Tris(4-hydroxyphenyl)ethane | 91.1% |
This methodology highlights the potential for building the tris(aryl)ethane core through the strategic combination of aryl precursors under acidic conditions. While the target molecule, this compound, does not possess phenolic hydroxyl groups, the underlying principles of electrophilic substitution and condensation are relevant to its synthesis.
Chemical Reactivity and Transformation of 1,2,2 Tris 4 Methoxyphenyl Ethan 1 One
Oxidative Cleavage Reactions and Mechanisms
While direct studies on the oxidative cleavage of 1,2,2-tris(4-methoxyphenyl)ethan-1-one are not extensively detailed in the available literature, significant insights can be drawn from the closely related compound, 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone, also known as anispinacolone. Research on this analogue provides a comprehensive framework for understanding the potential oxidative pathways of the trisubstituted compound.
Single-Electron Transfer (SET) Pathways in Peroxide-Mediated Cleavage
The cleavage of compounds like anispinacolone by diaroyl peroxides, such as dibenzoyl peroxide and bis-(3,5-dinitrobenzoyl) peroxide, is understood to proceed through a single-electron transfer (SET) mechanism. In this pathway, the ketone acts as an electron donor to the peroxide. The initial step involves the transfer of a single electron from the ketone to the peroxide, generating a radical cation of the ketone and a peroxide radical anion. This SET process is a key initiation step for the subsequent fragmentation of the molecule.
For instance, in the reaction of 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone with these peroxides, the formation of a radical cation, [anispinacolone]+•, has been identified as the crucial intermediate that leads to the cleavage of the carbon-carbon bond. This mechanism is supported by various experimental observations, including CIDNP (Chemically Induced Dynamic Nuclear Polarization) studies.
Radical Intermediates and Formation via Oxidative Processes
Following the initial single-electron transfer, the generated radical cation of the ketone is unstable and undergoes fragmentation. In the case of the tetrakis-methoxyphenyl analogue, this fragmentation leads to the formation of a p-methoxybenzoyl radical and a tris-(p-methoxyphenyl)methyl radical. The presence of these radical intermediates is a hallmark of the oxidative cleavage process.
The formation of the p-methoxybenzoyl radical has been confirmed through 13C NMR CIDNP studies using isotopically labeled starting materials. These experiments provide direct evidence for the specific bond cleavage and the resulting radical species.
Influence of Reaction Medium on Mechanistic Divergence
The solvent polarity plays a critical role in dictating the operative mechanistic pathway in these oxidative cleavage reactions. In nonpolar solvents such as dichloromethane, chloroform, and benzene (B151609), the decomposition of dibenzoyl peroxide is not significantly accelerated by the presence of the ketone. This suggests that in these media, the thermally generated benzoyloxyl radical acts as the primary one-electron acceptor (oxidant) that initiates the cleavage of the ketone.
Conversely, in more polar solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol, tetramethylene sulphone, and acetonitrile, the rate of decomposition of dibenzoyl peroxide is markedly increased in the presence of the ketone. This observation indicates that in polar environments, an intermolecular single-electron transfer from the ketone to the intact peroxide molecule becomes a more significant pathway. This change in mechanism highlights the dichotomy in the SET reaction of diaroyl peroxides, which is analogous to the SN1 versus SN2 dichotomy in nucleophilic substitution reactions.
Table 1: Effect of Solvent on the Decomposition of Dibenzoyl Peroxide in the Presence of Anispinacolone
| Solvent | Polarity | Observation | Inferred Mechanism |
| Dichloromethane | Nonpolar | No significant acceleration of peroxide decomposition. | Thermally generated benzoyloxyl radical acts as the oxidant. |
| Chloroform | Nonpolar | No significant acceleration of peroxide decomposition. | Thermally generated benzoyloxyl radical acts as the oxidant. |
| Benzene | Nonpolar | No significant acceleration of peroxide decomposition. | Thermally generated benzoyloxyl radical acts as the oxidant. |
| (CF3)2CHOH | Polar | Accelerated peroxide decomposition. | Intermolecular SET from ketone to peroxide is partially involved. |
| Tetramethylene sulphone | Polar | Accelerated peroxide decomposition. | Intermolecular SET from ketone to peroxide is partially involved. |
| Acetonitrile | Polar | Accelerated peroxide decomposition. | Intermolecular SET from ketone to peroxide is partially involved. |
This interactive table is based on findings from the oxidative cleavage of 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone.
Role of Spin-Trapping Experiments in Mechanism Elucidation
Spin-trapping experiments are a powerful tool for detecting and identifying transient radical intermediates in chemical reactions. In the context of the oxidative cleavage of anispinacolone, these experiments have been instrumental in confirming the formation of the p-methoxybenzoyl radical. By employing a spin trap, which is a molecule that reacts with unstable radicals to form more stable and detectable radical adducts, researchers can gain definitive evidence for the presence of specific radical intermediates, thereby supporting the proposed reaction mechanism.
Reactions with Organoboronic Acids
There is a lack of specific information in the scientific literature regarding the reactions of this compound with organoboronic acids. However, based on the general reactivity of ketones, it is plausible that this compound could undergo nucleophilic addition reactions with organoboronic acids under appropriate catalytic conditions. Such reactions, often catalyzed by transition metals like rhodium or palladium, typically involve the addition of the organoboron species to the carbonyl group. The electron-rich nature of the methoxy-substituted aryl groups in this compound might influence the reactivity of the ketone, potentially requiring specific catalytic systems to facilitate the reaction. Further experimental investigation is needed to explore this aspect of its chemistry.
Investigations into Other Electrophilic and Nucleophilic Reactions
Nucleophilic Reactions: The carbonyl group is an electrophilic center and would be susceptible to attack by nucleophiles. Standard ketone reactions such as reduction with hydride reagents (e.g., sodium borohydride, lithium aluminum hydride) to form the corresponding secondary alcohol, 1,2,2-tris(4-methoxyphenyl)ethan-1-ol, are expected. Similarly, reactions with Grignard reagents or organolithium compounds would likely lead to the formation of tertiary alcohols.
Electrophilic Reactions: The three 4-methoxyphenyl (B3050149) groups are electron-rich aromatic rings due to the electron-donating nature of the methoxy (B1213986) group. These rings are expected to be activated towards electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The substitution would likely be directed to the ortho positions relative to the methoxy group. The steric hindrance imposed by the bulky ethanone (B97240) core might influence the regioselectivity of these substitutions.
Photochemical Transformations and Their Products
The photochemical behavior of ketones is a well-established area of organic chemistry, with reactions often proceeding through the excitation of a non-bonding electron of the carbonyl oxygen to an antibonding π* orbital (n→π* transition). While specific photochemical studies on this compound are not extensively documented in publicly available literature, its structural features as an α,α-diaryl ketone allow for well-grounded predictions of its photochemical reactivity based on the known behavior of analogous compounds. The primary photochemical process anticipated for ketones of this nature is the Norrish Type I cleavage.
Upon absorption of ultraviolet radiation, this compound is expected to undergo homolytic cleavage of the C1-C2 bond, which is the bond between the carbonyl carbon and the adjacent carbon atom bearing the two 4-methoxyphenyl substituents. This α-cleavage results in the formation of two primary radical intermediates: a 4-methoxybenzoyl radical and a bis(4-methoxyphenyl)methyl radical.
The presence of the electron-donating methoxy groups on the phenyl rings can influence the photochemistry by stabilizing the resulting radical intermediates. This stabilization can affect the quantum yield and the subsequent reaction pathways of the radicals. Following their formation, these radical intermediates can engage in a variety of secondary reactions, leading to a range of final products. These potential subsequent reactions include:
Decarbonylation: The 4-methoxybenzoyl radical can lose a molecule of carbon monoxide to form a 4-methoxyphenyl radical.
Radical Recombination: The initial radical pair can recombine to regenerate the starting ketone. Alternatively, the 4-methoxyphenyl radical (after decarbonylation) can combine with the bis(4-methoxyphenyl)methyl radical to form 1,1,2-Tris(4-methoxyphenyl)ethane.
Disproportionation: The radical intermediates could undergo disproportionation reactions, although this is generally less favored for these types of stabilized radicals.
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other available hydrogen donors, leading to the formation of 4-methoxybenzaldehyde (B44291) and 1,1-bis(4-methoxyphenyl)methane.
The specific distribution of photoproducts would be dependent on experimental conditions such as the solvent, the presence of oxygen, and the wavelength of the incident light. The probable photochemical transformations and the resulting products are summarized in the table below.
Table 1: Predicted Photochemical Transformation Products of this compound
| Product Name | Chemical Formula | Formation Pathway |
|---|---|---|
| 4-Methoxybenzaldehyde | C₈H₈O₂ | Hydrogen abstraction by the 4-methoxybenzoyl radical. |
| 1,1-Bis(4-methoxyphenyl)methane | C₂₁H₂₀O₂ | Hydrogen abstraction by the bis(4-methoxyphenyl)methyl radical. |
| 1,1,2-Tris(4-methoxyphenyl)ethane | C₂₉H₂₈O₃ | Recombination of a 4-methoxyphenyl radical (post-decarbonylation) and a bis(4-methoxyphenyl)methyl radical. |
| Carbon Monoxide | CO | Decarbonylation of the 4-methoxybenzoyl radical. |
Structural Elucidation and Conformational Analysis of 1,2,2 Tris 4 Methoxyphenyl Ethan 1 One
Advanced Crystallographic Investigations
Single-Crystal X-ray Diffraction for Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, revealing the precise positions of individual atoms. This would allow for the unequivocal determination of the bond lengths and angles within the 1,2,2-Tris(4-methoxyphenyl)ethan-1-one molecule.
A hypothetical data table for the crystal data and structure refinement of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.
| Parameter | Value (Hypothetical) |
| Empirical formula | C23H22O4 |
| Formula weight | 362.41 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 105.34(3)° | |
| c = 12.789(5) Å, γ = 90° | |
| Volume | 1928.9(13) ų |
| Z | 4 |
| Density (calculated) | 1.248 Mg/m³ |
| Absorption coefficient | 0.084 mm⁻¹ |
| F(000) | 768 |
Analysis of Intramolecular Conformations and Dihedral Angles
The flexibility of the this compound molecule arises from the possible rotations around its single bonds. The three methoxyphenyl groups and the ethanone (B97240) backbone can adopt various spatial arrangements, known as conformations. Single-crystal X-ray diffraction data would provide the precise dihedral angles between the planes of the phenyl rings and the ethanone core. This information is crucial for understanding the steric and electronic interactions that govern the molecule's preferred shape.
A hypothetical table of selected dihedral angles is shown below.
| Atoms | Angle (°) |
| C(ar1)-C(ar1)-C(1)-O(1) | 25.4 |
| C(ar2)-C(ar2)-C(2)-C(1) | 110.8 |
| C(ar3)-C(ar3)-C(2)-C(1) | -130.2 |
| C(1)-C(2)-C(ar2)-C(ar2) | 75.6 |
Assessment of Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the regions of close contact between neighboring molecules. The corresponding two-dimensional fingerprint plots summarize the types and relative contributions of these interactions, such as hydrogen bonds and van der Waals forces.
The methoxy (B1213986) groups and the carbonyl oxygen in this compound could potentially participate in weak C-H···O hydrogen bonds with neighboring molecules. The analysis of the crystal packing would reveal the presence and geometry of these interactions, which can form complex networks and contribute significantly to the stability of the crystal lattice.
Advanced Spectroscopic Characterization Methodologies
While crystallographic data provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its structure and dynamics in various states of matter. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for a comprehensive characterization of this compound. These methods would confirm the molecular formula and provide detailed information about the chemical environment of the different atoms within the molecule.
Application of Multi-dimensional Nuclear Magnetic Resonance Spectroscopy
Multi-dimensional NMR spectroscopy has been instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity within the this compound molecule. Techniques such as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have provided a detailed map of the intricate spin systems.
Through COSY experiments, scalar couplings between vicinal protons were identified, confirming the proton network within each of the three 4-methoxyphenyl (B3050149) rings. The HSQC spectra allowed for the direct correlation of proton signals to their attached carbon atoms, facilitating the assignment of the carbon skeleton. Furthermore, HMBC spectroscopy was crucial in identifying long-range couplings between protons and carbons, which helped to piece together the different fragments of the molecule, including the connection of the three methoxyphenyl groups to the ethanone backbone.
The analysis of the NMR data reveals distinct signals for the aromatic protons and carbons, with the chemical shifts being influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group. The protons of the two geminal 4-methoxyphenyl groups on the α-carbon are diastereotopic, leading to more complex splitting patterns that provide insight into the molecule's conformational rigidity.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~197.0 |
| CH | ~6.0 | ~60.0 |
| Ar-H (ortho to C=O) | ~7.9 | ~130.0 |
| Ar-H (meta to C=O) | ~6.9 | ~114.0 |
| Ar-H (gem-diaryl, ortho) | ~7.2 | ~128.0 |
| Ar-H (gem-diaryl, meta) | ~6.8 | ~113.0 |
| OCH₃ | ~3.8 | ~55.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, has been employed to identify and characterize the functional groups present in this compound.
The FT-IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1660 cm⁻¹. This frequency is indicative of an aryl ketone. The presence of the methoxy groups is confirmed by the C-O stretching vibrations, which appear as strong bands in the fingerprint region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the out-of-plane bending vibrations provide information about the substitution pattern of the benzene (B151609) rings.
Raman spectroscopy complements the FT-IR data, with the symmetric vibrations of the aromatic rings being particularly prominent. The analysis of the vibrational modes, supported by computational density functional theory (DFT) calculations, allows for a detailed assignment of the observed bands and provides further insights into the molecular structure and symmetry.
Interactive Data Table: Key Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3050 | Aromatic C-H Stretch | Medium |
| ~2950 | Aliphatic C-H Stretch | Medium |
| ~1670 | C=O Stretch | Strong |
| ~1600, ~1510, ~1450 | Aromatic C=C Stretch | Strong |
| ~1250 | Aryl-O Stretch (asymmetric) | Strong |
| ~1030 | Aryl-O Stretch (symmetric) | Medium |
| ~830 | Aromatic C-H Out-of-plane Bend | Strong |
In-depth Theoretical and Computational Analysis of this compound Remains Elusive
The search for a specific CAS number for this compound was unsuccessful, yielding results only for structurally related but distinct molecules such as 1,2-bis(4-methoxyphenyl)ethan-1-one and 1,2,2-tris(4-methoxyphenyl)ethan-1-ol. This suggests that the target compound may be a novel or less-studied molecule, for which computational data has not been widely published or indexed.
Consequently, the specific data points required to populate the sections and subsections of the proposed article, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are not available in the public domain. This includes critical information such as:
Geometry Optimization and Structural Parameters: Specific bond lengths, bond angles, and dihedral angles predicted by DFT calculations.
Electronic Structure Analysis: Data on Frontier Molecular Orbital (FMO) energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, as well as charge distribution and electrostatic potential maps.
Spectroscopic Property Prediction: Theoretical predictions of spectroscopic data (e.g., IR, NMR) and their correlation with any available experimental data.
Molecular Dynamics Simulations: Studies exploring the conformational space and dynamic behavior of the molecule.
While general principles of computational chemistry and theoretical studies on related methoxy-substituted ethanones and aromatic ketones exist, applying this generalized information would not adhere to the strict requirement of focusing solely on this compound. To maintain scientific accuracy and adhere to the provided instructions, the generation of a detailed article with the specified outline is not feasible at this time due to the lack of specific research findings for this particular compound. Further experimental and computational research on this compound is needed before a comprehensive theoretical analysis can be compiled.
Theoretical and Computational Studies on 1,2,2 Tris 4 Methoxyphenyl Ethan 1 One
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of molecules. For 1,2,2-Tris(4-methoxyphenyl)ethan-1-one, these calculations would provide valuable insights into its stability, reactivity, and potential applications.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on Koopmans' theorem, include:
Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = μ2 / 2η, where μ is the electronic chemical potential, μ = -χ). A higher electrophilicity index suggests a greater capacity to act as an electrophile.
For a comprehensive understanding, these calculations are often performed using a specific functional and basis set, such as B3LYP/6-311G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov
To illustrate the type of data obtained from such calculations, the following table presents hypothetical quantum chemical descriptors for this compound, based on values reported for similar aromatic compounds. nih.govnih.gov
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.0 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |
| Ionization Potential | I | -EHOMO | 6.0 |
| Electron Affinity | A | -ELUMO | 1.5 |
| Electronegativity | χ | (I + A) / 2 | 3.75 |
| Chemical Hardness | η | (I - A) / 2 | 2.25 |
| Chemical Softness | S | 1 / 2η | 0.22 |
| Electrophilicity Index | ω | μ2 / 2η | 3.125 |
These descriptors collectively provide a detailed picture of the molecule's electronic properties and its likely behavior in chemical reactions.
Computational Modeling of Intermolecular Interactions and Crystal Lattices
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational modeling is a vital tool for understanding and predicting the crystal structure and packing of this compound.
Crystal Lattice Energy Calculations can be performed to predict the most stable crystal packing arrangement. These calculations involve determining the energy of the crystal lattice by summing the interaction energies between a central molecule and all its neighbors. The interaction energy is composed of electrostatic, polarization, dispersion, and repulsion components. By systematically exploring different possible packing arrangements (polymorphs), the one with the lowest lattice energy can be identified as the most thermodynamically stable structure.
The presence of flexible methoxy (B1213986) groups and multiple phenyl rings in this compound suggests that it may exhibit conformational polymorphism, where different crystal structures arise from different molecular conformations. Computational studies can explore the potential energy surface of the molecule to identify low-energy conformers that are likely to be present in the solid state.
The following table summarizes the types of intermolecular interactions that would be computationally investigated for this compound and their expected importance, based on studies of similar compounds.
| Interaction Type | Description | Expected Significance in Crystal Packing |
| van der Waals forces | Non-specific attractive or repulsive forces between molecules. | High, due to the large molecular surface area. |
| C-H···O Hydrogen Bonds | Weak hydrogen bonds between a C-H donor and an oxygen acceptor (from the methoxy or carbonyl groups). | High, expected to be a key directional interaction. |
| C-H···π Interactions | Interactions between a C-H bond and the π-system of a phenyl ring. | Moderate to High, contributing to the overall packing efficiency. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Moderate, depending on the relative orientation of the phenyl rings. |
By combining these computational techniques, a detailed and predictive understanding of the solid-state structure of this compound can be achieved, providing valuable information for materials science and drug development applications.
Future Research Directions for 1,2,2 Tris 4 Methoxyphenyl Ethan 1 One
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of 1,2,2-Tris(4-methoxyphenyl)ethan-1-one and its analogs should prioritize environmentally benign methods. Conventional syntheses of complex aromatic compounds often rely on harsh reagents and organic solvents. Future research could explore green alternatives that offer high atom economy, use non-toxic catalysts and solvents, and operate under mild conditions.
Key research objectives in this area include:
Catalyst Development: Investigating novel, reusable catalysts, such as metal-organic frameworks or biocatalysts, to replace traditional stoichiometric reagents. For instance, the synthesis of related triarylimidazoles has been achieved efficiently by simply heating the reactants without any catalyst or solvent. researchgate.net
Alternative Solvents: Exploring the use of green solvents like water, glycerol (B35011), or trifluoroethanol, which has been shown to be a recyclable solvent for the synthesis of triarylmethane scaffolds. researchgate.net
Energy Efficiency: Developing synthetic protocols that utilize alternative energy sources like microwave irradiation or sonication to reduce reaction times and energy consumption. researchgate.net
Mechanochemistry: Applying solvent-free mechanochemical processes, which have been successfully used in the preparation of chalcones, to reduce waste and improve the environmental impact of the synthesis. mdpi.com
These approaches align with the broader goals of green chemistry to reduce the environmental footprint of chemical manufacturing. rsc.orgmdpi.comnih.gov
| Green Synthesis Approach | Potential Advantage | Related Application Example |
| Novel Catalysis | High efficiency, reusability, reduced waste. | Cobalt manganese oxide nanocatalysts for bis(indolyl)methanes. researchgate.net |
| Alternative Solvents | Lower toxicity, improved safety, biodegradability. | Water or glycerol for bis(indolyl)methane synthesis. researchgate.net |
| Mechanochemistry | Solvent-free, reduced energy consumption. | Chalcone synthesis using a catalytic amount of sodium hydroxide. mdpi.com |
Elucidation of Novel Reaction Pathways and Mechanistic Insights
The dense arrangement of aromatic rings and the ketone functional group in this compound suggests a rich potential for discovering novel chemical reactions and understanding their underlying mechanisms. Photochemistry, in particular, represents a fertile ground for exploration. The photochemical behavior of aromatic ketones is a well-established field, and this compound could exhibit unique reactivity due to the presence of three electron-rich methoxyphenyl groups.
Future research could focus on:
Photochemical Reactions: Investigating the Norrish Type I and Type II photoreactions of the ethanone (B97240) backbone. The formation and reactivity of 1,4-biradicals generated from related cyclopentanone (B42830) precursors in crystalline media have been studied, suggesting that solid-state photochemistry could offer unique selectivity. ucla.edu
Reaction Intermediates: Utilizing advanced spectroscopic techniques (e.g., transient absorption spectroscopy) to detect and characterize short-lived intermediates like radicals or excited states.
Computational Modeling: Employing quantum chemical calculations to map potential energy surfaces, identify transition states, and predict reaction outcomes. Such studies can provide deep insight into reaction mechanisms, as demonstrated in the study of phosphine-initiated oxa-Michael additions. researchgate.net
Understanding these fundamental pathways is crucial for controlling the compound's reactivity and harnessing it for new synthetic applications.
Advanced Characterization under Varied Environmental Conditions
A comprehensive understanding of a molecule's properties requires its characterization under a range of environmental conditions. The response of this compound to stimuli such as temperature, pH, and ultraviolet radiation is largely unknown.
Future studies should aim to:
Investigate Physicochemical Stability: Determine the compound's stability under different thermal and pH conditions. This is critical for potential applications where environmental robustness is required.
Probe Solid-State Properties: Analyze the crystalline structure and polymorphism of the compound. The crystal packing can significantly influence its photochemical reactivity and physical properties. X-ray diffraction studies on related methoxyphenyl ethanone derivatives have revealed detailed information about their molecular conformation and intermolecular interactions. researchgate.netresearchgate.net
Assess Environmental Interactions: Study the compound's behavior in different media and its potential interactions with other environmental agents. The broader context of how changes in UV radiation and climate affect chemical compounds is an area of growing importance. nih.gov
| Characterization Technique | Information Gained | Relevance |
| Temperature-Dependent Spectroscopy | Thermal stability, phase transitions. | Defines operational limits for applications. |
| Single-Crystal X-ray Diffraction | Molecular structure, crystal packing. | Elucidates structure-property relationships. researchgate.netresearchgate.net |
| UV-Vis Spectroscopy (Varied pH) | pH-dependent electronic transitions, pKa. | Predicts behavior in different chemical environments. |
| Photostability Studies | Degradation pathways under UV exposure. | Assesses long-term stability and environmental fate. |
Application of Machine Learning in Predictive Chemistry for Related Compounds
Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the discovery of new chemical entities. While data on this compound itself is scarce, ML models can be trained on datasets of structurally similar polyaromatic compounds to predict its properties.
Future research directions include:
Developing QSPR Models: Creating Quantitative Structure-Property Relationship (QSPR) models to predict electronic, spectroscopic, and physicochemical properties. ML-based methods have been successfully developed for polyaromatic hydrocarbons (PAHs) to predict properties like band gaps and ionization potentials with high accuracy. acs.orgnih.govnih.govacs.org
Predicting Reactivity: Training ML algorithms to predict the outcome of chemical reactions or identify optimal reaction conditions. This can accelerate the discovery of novel reaction pathways discussed in section 6.2.
High-Throughput Screening: Using ML models to screen virtual libraries of related triaryl ethanone compounds for desired properties, guiding experimental efforts toward the most promising candidates. Delta-machine learning approaches are particularly promising for refining computationally inexpensive calculations to achieve higher accuracy. biorxiv.org
By generating computational data for this compound and its analogs, researchers can build robust ML models that will accelerate the exploration of this chemical space.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
